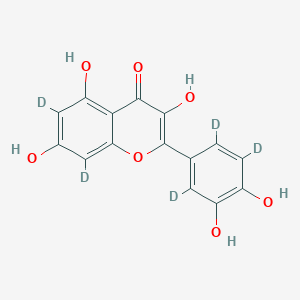
TNF-alpha-IN-9
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tumor necrosis factor alpha inhibitor 9 (TNF-alpha-IN-9) is a small molecule inhibitor that targets tumor necrosis factor alpha, a cytokine involved in systemic inflammation and is part of the body’s immune response. Tumor necrosis factor alpha plays a significant role in various inflammatory and autoimmune diseases, making it a critical target for therapeutic intervention.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of TNF-alpha-IN-9 typically involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route may include:
Formation of Intermediates: Initial steps often involve the preparation of key intermediates through reactions such as alkylation, acylation, or cyclization.
Coupling Reactions: The final steps usually involve coupling reactions to form the desired compound. Common reagents used in these steps include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing purification techniques such as crystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.
化学反应分析
Types of Reactions
TNF-alpha-IN-9 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dimethylformamide, dichloromethane.
Catalysts: Palladium, platinum.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
科学研究应用
TNF-alpha-IN-9 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of tumor necrosis factor alpha and its effects on various chemical pathways.
Biology: Employed in cell culture studies to investigate the role of tumor necrosis factor alpha in cellular processes such as apoptosis, proliferation, and differentiation.
Medicine: Explored as a potential therapeutic agent for treating inflammatory and autoimmune diseases, such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.
Industry: Utilized in the development of new anti-inflammatory drugs and as a reference compound in pharmaceutical research.
作用机制
TNF-alpha-IN-9 exerts its effects by binding to tumor necrosis factor alpha, thereby inhibiting its interaction with its receptors, tumor necrosis factor receptor 1 and tumor necrosis factor receptor 2. This inhibition prevents the activation of downstream signaling pathways, such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is involved in the inflammatory response. By blocking these pathways, this compound reduces inflammation and modulates immune responses.
相似化合物的比较
Similar Compounds
Infliximab: A monoclonal antibody that targets tumor necrosis factor alpha.
Adalimumab: Another monoclonal antibody used to inhibit tumor necrosis factor alpha.
Etanercept: A fusion protein that acts as a decoy receptor for tumor necrosis factor alpha.
Uniqueness
TNF-alpha-IN-9 is unique compared to these biologics due to its small molecule nature, which allows for oral administration and potentially better tissue penetration. Additionally, small molecules like this compound can be more cost-effective to produce and may have fewer immunogenicity issues compared to biologics.
属性
分子式 |
C17H14O4 |
|---|---|
分子量 |
282.29 g/mol |
IUPAC 名称 |
(2E)-7-hydroxy-2-[(3-hydroxy-4-methoxyphenyl)methylidene]-3H-inden-1-one |
InChI |
InChI=1S/C17H14O4/c1-21-15-6-5-10(8-14(15)19)7-12-9-11-3-2-4-13(18)16(11)17(12)20/h2-8,18-19H,9H2,1H3/b12-7+ |
InChI 键 |
DTYRWCZQDOSZHB-KPKJPENVSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=C/2\CC3=C(C2=O)C(=CC=C3)O)O |
规范 SMILES |
COC1=C(C=C(C=C1)C=C2CC3=C(C2=O)C(=CC=C3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



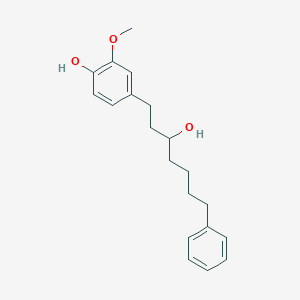
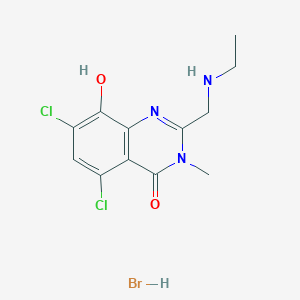
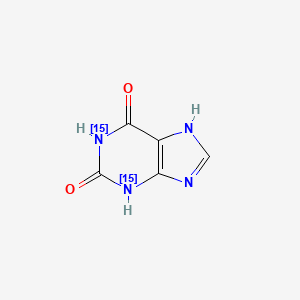
![Disodium;[[[5-(6-aminopurin-9-yl)-3-hydroxyoxolan-2-yl]oxy-methoxyphosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B11933161.png)
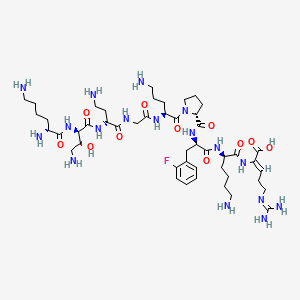

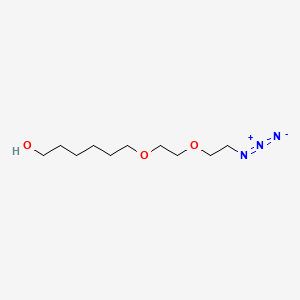
![hexyl (15R,16R,18S)-16-hydroxy-15-methyl-3-oxo-28-oxa-4,14,19-triazaoctacyclo[12.11.2.115,18.02,6.07,27.08,13.019,26.020,25]octacosa-1,6,8,10,12,20,22,24,26-nonaene-16-carboxylate](/img/structure/B11933171.png)
![1-[4-[(4-Methyl-2,3-dihydroquinoxalin-1-yl)sulfonyl]phenyl]pyrrolidin-2-one](/img/structure/B11933174.png)

![[(2R,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[4-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]butanoyl-methylamino]propanoate](/img/structure/B11933182.png)
![(7S,8S,15S,16S)-8,16-bis[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B11933187.png)
